Delcasertib
Overview
Description
Preparation Methods
Delcasertib is synthesized through a series of peptide coupling reactions. The compound is derived from the delta-V1-1 portion of delta-PKC, termed the “cargo peptide,” and is conjugated reversibly to a cell-penetrating peptide with an 11-amino acid, arginine-rich sequence of the HIV type 1 transactivator protein (TAT47-57), termed the “carrier peptide,” via a disulfide bond . The synthetic route involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Delcasertib undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Scientific Research Applications
Delcasertib has been extensively studied for its potential therapeutic applications in various fields:
Medicine: this compound has shown promise in reducing myocardial damage during ischemia and reperfusion events, particularly in the context of acute myocardial infarction. .
Chemistry: This compound serves as a model compound for studying peptide synthesis and modification techniques.
Mechanism of Action
Delcasertib exerts its effects by selectively inhibiting the delta isoform of protein kinase C (delta-PKC). It disrupts the binding of activated delta-PKC with its receptor for activated C-kinase, preventing the localization of delta-PKC to the mitochondria during periods of myocardial ischemia and reperfusion . This inhibition reduces myocardial damage by limiting the extent of necrosis and improving reperfusion outcomes .
Comparison with Similar Compounds
Delcasertib is unique in its selective inhibition of delta-PKC. Similar compounds include:
Chelerythrine: A non-selective protein kinase C inhibitor that affects multiple isoforms of protein kinase C.
Gö 6976: A selective inhibitor of protein kinase C alpha and beta isoforms.
Rottlerin: Initially thought to be a selective inhibitor of protein kinase C delta, but later found to have off-target effects on other kinases.
This compound’s specificity for delta-PKC makes it a valuable tool for studying the distinct roles of this isoform in various physiological and pathological processes .
Biological Activity
Delcasertib functions primarily by inhibiting PKCδ, a protein kinase implicated in various cellular processes, including apoptosis and necrosis during reperfusion injury. By blocking this pathway, this compound aims to preserve mitochondrial function and reduce infarct size following ischemic events such as myocardial infarction.
Preclinical Studies
Preclinical studies have shown promising results regarding this compound's cardioprotective effects. In rodent models, the administration of this compound prior to reperfusion significantly reduced infarct size and improved heart function by preventing mitochondrial damage and inhibiting apoptotic pathways .
PROTECTION AMI Trial
The most significant clinical evaluation of this compound was conducted in the PROTECTION AMI trial, a multicenter, double-blind study that assessed its efficacy during primary percutaneous coronary intervention (PCI) in patients with ST-elevation myocardial infarction (STEMI).
- Study Design : Patients presenting with anterior STEMI were randomized to receive either placebo or this compound at doses of 50, 150, or 450 mg/h via intravenous infusion before PCI.
- Primary Endpoint : The primary endpoint was the reduction of infarct size measured by creatine kinase MB fraction area under the curve (AUC).
- Results : The trial revealed no significant differences in infarct size between this compound and placebo groups. The median AUC values for creatine kinase MB were similar across treatment groups (5156 ng h/mL for placebo vs. 5043, 4419, and 5253 ng h/mL for the this compound doses) . Additionally, there were no notable differences in secondary endpoints such as left ventricular ejection fraction or clinical outcomes like death and heart failure.
Summary of Findings
Despite its promising preclinical results, the clinical application of this compound has not demonstrated the expected cardioprotective benefits in humans undergoing PCI for STEMI. The lack of efficacy observed in clinical trials raises questions about the translational potential of preclinical findings to human subjects .
Data Table: Summary of Clinical Trial Results
Parameter | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |
---|---|---|---|---|
Median CK-MB AUC (ng h/mL) | 5156 | 5043 | 4419 | 5253 |
Left Ventricular Ejection Fraction (%) | N/A | N/A | N/A | N/A |
Clinical Outcomes (Death/Heart Failure) | N/A | N/A | N/A | N/A |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZTVWPRKJTAA-PJKOMPQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H199N45O34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-39-4 | |
Record name | Delcasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949100394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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